molecular formula C10H10ClNO3 B2919439 N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide CAS No. 90476-87-2

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide

Cat. No.: B2919439
CAS No.: 90476-87-2
M. Wt: 227.64
InChI Key: YTMODFCWNOUDOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide typically involves the reaction of 1,3-benzodioxole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide has several applications in scientific research:

Comparison with Similar Compounds

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMODFCWNOUDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,4-methylenedioxyaniline, (41.1 grams; 0.3 moles) in 270 cc of chloroform containing 90 cc of a 20% solution of sodium hydroxide, there is added 38.1 grams (0.3 moles) of 2-chloropropionyl chloride at about -10° C., while stirring vigorously and keeping the temperature not above -5° C. The mixture is stirred for an additional period of one hour, letting the temperature reach room temperature. The organic phase is then separated, washed with water, neutralized with potassium carbonate and allowed to evaporate at reduced pressure, thus obtaining a solid purplish residue from which the desired product is separated and recrystallized with diisopropyl ether with melting point 116°-117° C.; Rf=0.26 (toluene-AcOEt 9:1) I.R. (nujol) νmax: 3240, 1660, 1540, 1500, 1485, 1445, 1250, 1210, 1040, 930, 815, 790 cm-1 ; chlorine (Schoeninger) calc. % 15.6--Found % 15.5.
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